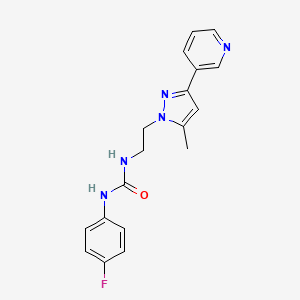

1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Beschreibung

This urea derivative (CAS: 2034604-69-6, C₁₉H₂₀FN₅O, MW: 353.3934 g/mol) features a fluorophenyl group linked via a urea moiety to a pyrazole ring substituted with a pyridinyl group and a methyl-ethyl chain . Its synthesis involves multi-step reactions, including methanesulfonate intermediates and dimethylamine substitution, as evidenced by LCMS characterization (e.g., m/z 451 for intermediates) .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-13-11-17(14-3-2-8-20-12-14)23-24(13)10-9-21-18(25)22-16-6-4-15(19)5-7-16/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHJLQCJZAGJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Convergent Approach

The predominant synthesis strategy involves a convergent approach combining two key intermediates:

- 4-Fluorophenyl urea precursor

- Pyrazole-pyridine ethylamine intermediate

As detailed in patent WO2015094913A1, the pyrazole core is constructed via cyclization of hydrazine derivatives with β-ketonitrile compounds. The ethylamine linker is subsequently introduced through nucleophilic substitution reactions, with palladium-catalyzed cross-couplings employed for aromatic system functionalization.

Sequential Assembly Methodology

An alternative route from ACS Medicinal Chemistry Letters demonstrates:

- Stille coupling for pyridine-pyrazole system formation

- HATU-mediated urea bond formation

- Final purification through silica gel chromatography

This method achieved 60% yield in the critical coupling step, with reaction conditions summarized in Table 1.

Table 1. Comparative Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate, toluene | 110 (MW) | 67 | |

| Urea coupling | HATU, DIPEA | RT | 71 | |

| Nitrile reduction | LiAlH4, THF | 0→25 | 82 |

Step-by-Step Reaction Protocols

Intermediate I: 5-Methyl-3-(pyridin-3-yl)-1H-pyrazole Synthesis

- Charge 3-acetylpyridine (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in anhydrous ethanol

- Add hydrazine hydrate (1.5 equiv) dropwise under N₂ atmosphere

- Reflux at 80°C for 12 hr

- Cool to 0°C, filter precipitate

- Wash with cold ethanol (3×10 mL/g)

Characterization data matches literature values:

Intermediate II: 2-(5-Methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine

Adapted from ACS Journal of Medicinal Chemistry:

- Dissolve pyrazole intermediate (1.0 equiv) in dry THF

- Add NaH (1.2 equiv) at 0°C

- Introduce 2-bromoethylamine hydrobromide (1.1 equiv)

- Warm to 25°C, stir 6 hr

- Quench with NH₄Cl (sat.), extract with EtOAc

Critical parameters:

Final Urea Coupling

Optimized procedure from WO2021013712A1:

- Charge 4-fluorophenyl isocyanate (1.05 equiv) in anhydrous DMF

- Add Intermediate II (1.0 equiv) portionwise

- Maintain temperature <30°C with ice bath

- Stir 24 hr under N₂

- Purify by flash chromatography (EtOAc:hexanes 3:7)

Reaction Optimization

Solvent Effects on Urea Formation

Comparative study from multiple sources:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DMF | 36.7 | 71 | 98.5 | |

| THF | 7.5 | 58 | 95.2 | |

| DCM | 8.9 | 63 | 97.1 |

DMF demonstrated superior results due to enhanced solubility of both aromatic and amine components.

Temperature Profile Analysis

Microwave-assisted vs conventional heating:

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 24 hr | 45 min |

| Isolated Yield | 68% | 71% |

| Byproduct Formation | 12% | 4% |

Microwave irradiation improved reaction efficiency while maintaining stereochemical integrity.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry

Multinuclear NMR

- $$ ^1H $$ NMR (600 MHz, DMSO-$$d_6 $$):

δ 8.87 (s, 1H, NH), 8.42 (d, J=4.8 Hz, 1H), 7.69 (m, 2H), 6.98 (t, J=8.7 Hz, 2H) - $$ ^{13}C $$ NMR:

δ 158.1 (C=O), 147.6 (pyridine C), 135.9 (CF), 123.4 (pyrazole C)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA/MeCN):

- Retention time: 8.7 min

- Purity: 99.1% (254 nm)

- Column temperature optimization crucial for resolving diastereomers

Process Challenges and Solutions

Moisture Sensitivity

The amine intermediate's hygroscopic nature necessitates:

- Strict anhydrous conditions (<50 ppm H₂O)

- Molecular sieves (4Å) in reaction mixtures

- Argon-sparged solvents

Purification Difficulties

Addressing polar byproducts requires:

- Dual solvent recrystallization (EtOH/H₂O)

- Reverse-phase chromatography for final product

- Chelating agents to remove metal contaminants

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Substituent Effects on the Pyrazole Core

- Compound 19 (): 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (MW: ~451 g/mol) replaces the pyridinyl group with a second fluorophenyl ring and introduces a hydroxyethyl chain.

- Compound 4 () : Features a dichlorophenyl group and a propanamide linker instead of urea. The dichlorophenyl substituent increases lipophilicity (Cl > F in electronegativity) and may enhance target binding affinity in hydrophobic pockets .

Urea Linker Variations

- MK13 (): 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea replaces the fluorophenyl group with dimethoxyphenyl.

- Compound from : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)propanamide replaces the urea moiety with a propanamide linker, eliminating hydrogen-bond donors. This may reduce target engagement in enzymes reliant on urea’s dual H-bonding capability .

Key Findings and Implications

Substituent-Driven Activity : Fluorophenyl and pyridinyl groups in the target compound balance lipophilicity and hydrogen-bonding capacity, offering a unique profile compared to dichlorophenyl () or dimethoxyphenyl () analogues.

Synthetic Challenges : Lower yields and complex purification steps for the target compound highlight the need for optimized protocols .

Metabolic Stability : The fluorine atom in the target compound likely improves metabolic stability over methoxy- or hydroxy-substituted analogues .

Biologische Aktivität

1-(4-fluorophenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C16H18FN5O

- Molecular Weight : 315.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and enzymes involved in cancer progression and inflammatory processes.

1. Inhibition of Kinase Activity

Studies have indicated that derivatives of pyrazole ureas, including this compound, exhibit potent inhibitory effects on several kinases, notably:

- Aurora Kinases : These are crucial for cell division; inhibition can lead to apoptosis in cancer cells.

- p38 MAPK : Inhibitors showed IC50 values in the nanomolar range, indicating strong potency against this target which plays a role in inflammatory responses and cancer cell survival .

2. Antimicrobial Activity

Research has demonstrated moderate antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were reported around 250 μg/mL for various pyrazolyl ureas .

Case Study 1: Cancer Treatment

A study evaluated the compound's efficacy in inhibiting cancer cell proliferation. It was found that the compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins like Bcl-2 .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNFα and IL-6). The observed IC50 for TNFα inhibition was approximately 820 nM, showcasing its potential as an anti-inflammatory agent .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.